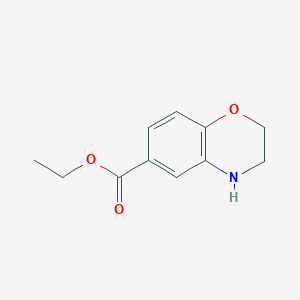

ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

説明

特性

IUPAC Name |

ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-14-11(13)8-3-4-10-9(7-8)12-5-6-15-10/h3-4,7,12H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJPUKKWEIOABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)OCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Approaches

2.1. Cyclization of Substituted o-Aminophenols

A common route to the benzoxazine core involves the cyclization of substituted o-aminophenols with appropriate electrophiles. For carboxylate-functionalized derivatives, the following strategies are prominent:

Condensation with α-Halo Esters:

3-Amino-4-hydroxybenzoate is condensed with 2-chloroacrylonitrile under reflux in acetonitrile to yield cyano-substituted benzoxazine carboxylates. This approach can be adapted for the ethyl ester by selecting ethyl 2-chloroacrylate as the electrophile.Alkylation and Cyclization:

Ethyl 2,3-dibromopropanoate reacts with 2-aminophenol, followed by intramolecular cyclization, to yield ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives. This method is efficient for introducing the ethyl carboxylate group at the desired position.

2.2. Hydrogenation and Cyclization of Nitro Precursors

- Reduction of Nitroarene Precursors:

Nitro-substituted phenoxy esters, such as 3-(o-nitrophenoxy)butan-2-one, are hydrogenated (using Pt/C or Pd/C catalysts) and then cyclized under controlled conditions (e.g., 60°C, 2.0 MPa H₂, 20 h) to yield 3,4-dihydro-2H-1,4-benzoxazine derivatives. The carboxylate ester can be introduced via appropriate starting materials or post-cyclization modification.

- Mannich Reaction Pathways:

After reduction of nitro intermediates, intramolecular Mannich cyclization is used to construct the benzoxazine ring system. This method is particularly useful for introducing aryl or other substituents at the 4-position but can be tailored for carboxylate derivatives depending on the starting materials.

Detailed Experimental Procedures

The following table summarizes representative preparation methods for benzoxazine carboxylates, highlighting key reagents, conditions, and yields as extracted from the literature.

- "Good" yields typically range from 60% to 85% depending on substrate and conditions.

- "Moderate" yields are generally 40% to 60%.

Research Findings and Optimization

4.1. Reaction Efficiency and Selectivity

- The use of hydrogenation (Pt/C or Pd/C) for nitro reduction is highly effective, providing clean conversion to amine intermediates and facilitating subsequent cyclization.

- Cyclization steps benefit from mild acid catalysis (e.g., HClO₄–SiO₂) to promote ring closure and suppress side reactions.

- The position and nature of substituents on the aromatic ring (e.g., carboxylate at the 6-position) influence both the reactivity and the regioselectivity of cyclization.

- Electron-withdrawing groups (e.g., carboxylate, nitro) can stabilize intermediates and improve yields under appropriate conditions.

4.3. Purification and Characterization

- Products are typically purified by recrystallization from ethyl acetate and light petroleum or by column chromatography.

- Structural confirmation is achieved through NMR, IR, and, where available, X-ray crystallography.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Alkylation/Cyclization (o-Aminophenol) | Simple, direct, scalable | May require protection/deprotection steps |

| Nitro Reduction/Cyclization | High selectivity, clean conversion | Requires hydrogenation equipment |

| Mannich-Type Cyclization | Versatile for various substitutions | Multistep, may have lower overall yields |

| Acid-Catalyzed Cyclization | Mild conditions, broad substrate tolerance | Catalyst removal and workup may be required |

化学反応の分析

Types of Reactions

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include oxo-derivatives, reduced forms of the compound, and various substituted benzoxazine derivatives .

科学的研究の応用

Pharmaceutical Applications

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has shown promise in medicinal chemistry:

- Drug Development : It serves as a precursor for various bioactive compounds. The presence of both carbonyl and carboxyl functional groups enables it to participate in diverse chemical reactions, making it suitable for synthesizing new pharmaceuticals .

- Antimicrobial Activity : Some derivatives of benzoxazine compounds have demonstrated antimicrobial properties. Research indicates that modifications to the ethyl group can enhance biological activity against bacteria and fungi .

- Anti-inflammatory Properties : Preliminary studies suggest that certain derivatives may exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis:

- Synthesis of Complex Molecules : this compound can be employed in the synthesis of more complex organic molecules due to its reactive functional groups. It can undergo various reactions such as acylation and alkylation .

- Polymer Chemistry : The compound's structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials .

Material Science

In material science, this compound is explored for its potential applications:

- Thermosetting Resins : The compound can be used to develop thermosetting resins with improved thermal and mechanical properties, making them suitable for high-performance applications .

- Coatings : Its incorporation into coatings can enhance durability and resistance to environmental factors due to its chemical structure that promotes adhesion and stability .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of synthesized derivatives of this compound against common pathogens. Results indicated that specific modifications increased efficacy against both Gram-positive and Gram-negative bacteria.

Case Study 2: Synthesis of Polymeric Materials

Research focused on the use of this compound as a monomer in creating novel thermosetting polymers. The resulting materials exhibited enhanced thermal stability compared to traditional polymers.

作用機序

The mechanism of action of ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit human DNA topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition can lead to the disruption of DNA processes, making it a potential candidate for anticancer therapies .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoxazine Derivatives

Table 1: Key Benzoxazine Derivatives and Their Properties

Key Observations:

Comparison with Benzothiazine Analogues

Replacing oxygen with sulfur in the heterocyclic ring generates benzothiazine derivatives, such as ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (MW: 237.27 g/mol) . Key differences include:

Regioselectivity in Formylation Reactions

This compound undergoes regioselective formylation:

- Vilsmeier-Haack Reaction : Exclusively formylates position 7 with high yields (>85%) .

- Rieche Reaction : Produces mixtures of 6- and 8-formylated derivatives (6:8 ratio = 67:33), favoring position 6 due to Lewis acid complexation with nitrogen .

Table 2: Formylation Outcomes in Derivatives

生物活性

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its antibacterial, antifungal, anticancer, and anti-inflammatory properties, along with its mechanisms of action and potential applications in pharmacology.

Chemical Structure and Properties

This compound features a benzoxazine core structure characterized by a carboxylate functional group. This structure contributes to its reactivity and biological activity. The compound's molecular formula is C₁₃H₁₅NO₃.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including drug-resistant Escherichia coli. The compound's mechanism may involve interference with bacterial efflux pumps, enhancing the efficacy of conventional antibiotics against resistant strains .

Table 1: Antibacterial Efficacy Against Common Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 32 µg/mL | Efflux pump inhibition |

| Staphylococcus aureus | 16 µg/mL | Cell wall synthesis disruption |

| Pseudomonas aeruginosa | 64 µg/mL | Membrane permeability alteration |

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several pathogenic fungi. Its effectiveness may stem from its ability to disrupt fungal cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

This compound has been explored for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of cancer cells under hypoxic conditions—conditions similar to those found in tumors. The compound acts as a topoisomerase inhibitor, disrupting DNA replication and transcription processes critical for cancer cell survival .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | Inhibition Percentage (%) | IC₅₀ (µM) |

|---|---|---|

| MDA-MB-231 (Breast) | 78 | 12 |

| PC-3 (Prostate) | 98 | 5 |

| A549 (Lung) | 65 | 15 |

The primary mechanism through which this compound exerts its biological effects includes:

- Inhibition of Topoisomerase I : This compound interacts with human DNA topoisomerase I, leading to the disruption of DNA processes necessary for cell proliferation.

- Efflux Pump Inhibition : By inhibiting efflux pumps in bacteria, it enhances the accumulation of antibiotics within bacterial cells, making it a potential candidate for combination therapies against resistant strains .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing oxidative stress markers.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

- Antibiotic Potentiation : A study demonstrated that this compound could enhance the effectiveness of existing antibiotics against resistant bacterial strains by inhibiting efflux pumps .

- Cancer Treatment : Experimental data indicated that derivatives of this compound could significantly reduce tumor growth in animal models when used in conjunction with standard chemotherapy agents .

Q & A

Q. What are the standard synthetic methodologies for preparing ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate and its derivatives?

The compound is typically synthesized via a two-step process:

Ring Formation : React 2-aminophenol derivatives with ethyl bromocrotonate in ethanol using NaHCO₃ as a base. This forms the benzoxazine core via an SN2-type ring-opening and subsequent cyclization .

Substituent Introduction : Halogenation (e.g., Cl, Br) or alkylation (e.g., methyl) at the 6-position is achieved using Lewis acids (e.g., AlCl₃) or electrophilic reagents. For example, bromine in acetic acid selectively substitutes the 6-position .

Key Characterization : IR spectroscopy (ν ~1740 cm⁻¹ for ester carbonyl) and ¹H/¹³C NMR (δ ~4.2 ppm for OCH₂CH₃) confirm structural integrity .

Q. How can researchers optimize purification of this compound from reaction mixtures?

- Column Chromatography : Use silica gel with petroleum ether/ethyl acetate (75:25 to 50:50 gradients) to separate ester derivatives .

- Recrystallization : Ethanol or chloroform is effective for removing unreacted starting materials, yielding high-purity solids (e.g., mp 98–100°C for methyl-substituted derivatives) .

- Analytical Monitoring : TLC (Rf ~0.4 in hexane/EtOAc 3:1) ensures reaction progress and purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H NMR : Key signals include the ethyl ester group (triplet at δ 1.3 ppm for CH₃, quartet at δ 4.2 ppm for OCH₂) and benzoxazine protons (multiplet δ 3.8–4.1 ppm for OCH₂N) .

- IR Spectroscopy : Ester carbonyl (ν ~1740 cm⁻¹) and absence of primary amine peaks (ν ~3300 cm⁻¹) confirm successful cyclization .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 278 [M+H]⁺ for formylated derivatives) validate molecular weight .

Q. How stable is this compound under varying storage conditions?

- Short-Term Stability : Store at 4°C in sealed vials under inert gas (N₂/Ar) to prevent oxidation of the dihydrobenzoxazine ring.

- Long-Term Stability : Lyophilized samples remain stable for >6 months at –20°C. Avoid exposure to moisture, which can hydrolyze the ester group .

Advanced Research Questions

Q. How does regioselectivity in formylation or halogenation reactions vary with substituents on the benzoxazine ring?

- Electron-Donating Groups (e.g., –OCH₃) : Direct electrophilic substitution (e.g., formylation with Cl₂CHOMe/AlCl₃) to the 7-position due to increased electron density .

- Electron-Withdrawing Groups (e.g., –Cl) : Halogenation at the 6-position dominates, as seen in bromine/acetic acid reactions (yield: 78–92%) .

- Steric Effects : Bulky substituents (e.g., benzyl) at the 4-position hinder formylation at adjacent positions, favoring 6-substitution .

Q. How can researchers resolve contradictory data in reaction yields or product distributions?

- Mechanistic Studies : Use DFT calculations to model transition states and identify steric/electronic factors. For example, AlCl₃ coordination in formylation reactions alters regioselectivity .

- Controlled Experiments : Vary reaction parameters (temperature, solvent polarity) systematically. Higher temperatures (60°C vs. 25°C) improve yields in SN2 reactions by reducing viscosity .

- Cross-Validation : Compare HPLC (C18 column, acetonitrile/water) and NMR data to confirm product ratios in multi-substituted derivatives .

Q. What strategies mitigate competing side reactions during benzoxazine functionalization?

- Protecting Groups : Temporarily protect reactive sites (e.g., –NH with Boc groups) before introducing electrophiles. Deprotect with TFA post-reaction .

- Catalytic Optimization : Use Cu(I) catalysts for intramolecular C–N cyclization to minimize dimerization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side-product formation in alkylation steps .

Q. How do substituents at the 6-position influence the compound’s biological or material properties?

- Antimicrobial Activity : Chloro-substituted derivatives show enhanced activity against Gram-positive bacteria (MIC: 2–8 µg/mL) due to increased lipophilicity .

- Polymer Applications : Methyl groups improve thermal stability (Tg ~150°C) in benzoxazine-based resins, while formyl groups enable crosslinking .

- Fluorescence : Bromo-substituted analogs exhibit blue-shifted emission (λem ~420 nm), useful in optoelectronic materials .

Q. What advanced analytical methods are recommended for detecting trace impurities?

- UPLC-MS/MS : Achieve ppb-level detection of hydrolyzed byproducts (e.g., free carboxylic acids) using a C18 column and ESI-negative mode .

- X-ray Crystallography : Resolve ambiguous NMR signals (e.g., diastereomers) by determining crystal structures (e.g., CCDC 105679) .

- Solid-State NMR : Characterize polymorphic forms in bulk samples, critical for patent applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。